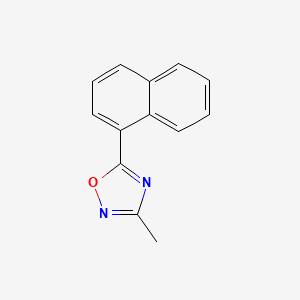

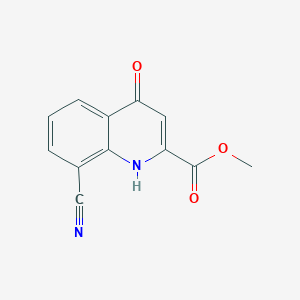

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

説明

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been extensively studied . Various synthetic methodologies have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The compound has a molecular formula of C11H6N2O3 . Its average mass is 214.177 Da and its monoisotopic mass is 214.037842 Da .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are structurally similar to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H6N2O3, an average mass of 214.177 Da, and a monoisotopic mass of 214.037842 Da .科学的研究の応用

Suzuki–Miyaura Cross-Coupling

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester: can be utilized in the Suzuki–Miyaura (SM) cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds using palladium catalysis under mild conditions . The compound’s functional groups are likely to withstand the reaction conditions, making it a suitable candidate for creating complex organic molecules.

Synthesis of Quinoline Derivatives

Quinolines are significant in medicinal chemistry, and the subject compound can serve as a precursor for synthesizing various quinoline derivatives . These derivatives have applications ranging from antimalarial agents to anticancer drugs, highlighting the compound’s versatility in pharmaceutical synthesis.

Fluorescence Quenching Probes

The compound’s structure suggests potential in developing fluorescence quenching probes. Such probes are valuable in analytical chemistry for detecting the presence of specific ions or molecules in a solution . The compound’s reactivity with other molecules could lead to the development of new probes for environmental or biological analysis.

Radiolysis Studies

In radiolysis, the compound could be used to study the effects of radiation on organic molecules. This is particularly relevant in understanding the stability of pharmaceuticals and other chemicals under radiation, which is crucial for space travel and nuclear medicine .

Chemiluminescent Reactions

The compound may find applications in chemiluminescent reactions, where it could react with bases in the presence of oxygen to emit light . This property is useful in creating sensitive detection systems for biological and chemical assays.

Green Chemistry Synthesis

Given the current focus on sustainable chemistry, the compound could be involved in green synthesis methods. These methods aim to reduce the environmental impact of chemical production by using less hazardous solvents or catalysts . The compound’s reactivity could be harnessed in such eco-friendly processes.

Organic Intermediate for Industrial Processes

The compound’s potential as an organic intermediate in basic industrial processes like nitration, bromination, and oxidation reactions can be explored. Its role in these reactions could lead to more efficient production methods for various industrial chemicals .

Pharmaceutical Research

Lastly, the compound’s structural features make it a candidate for pharmaceutical research, where it could be modified to enhance its biological activity. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

作用機序

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of the given compound, have been reported to exhibit a wide range of biological activities . They have been used in drug research and development, indicating that they interact with various biological targets .

Mode of Action

8-hq compounds are known to interact with their targets, leading to changes at the molecular and cellular levels . For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The biosynthesis of 8-HQ compounds proceeds via kynurenine and 3-hydroxykynurenin . This pathway is effectively blocked by the KMO-inhibitor mNBA

Result of Action

8-hq compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

特性

IUPAC Name |

methyl 8-cyano-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c1-17-12(16)9-5-10(15)8-4-2-3-7(6-13)11(8)14-9/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUBBAPAMGSTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。